N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine
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Overview
Description
N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine: is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry, synthetic chemistry, and materials science. The presence of the trifluoromethyl group imparts unique properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine typically involves the reaction of tetrahydrofuran derivatives with trifluoroethylamine. One common method includes the use of a chiral secondary amine catalyzed asymmetric [3 + 2] cycloaddition reaction. This reaction is known for its mild conditions and excellent substrate tolerance .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using readily available starting materials. The process may include purification steps such as flash chromatography to ensure the desired product’s purity .
Chemical Reactions Analysis
Types of Reactions: N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like trifluoroacetic acid and fluoroalcohols are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In synthetic chemistry, N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable for creating fluorinated compounds with enhanced stability and reactivity .
Biology and Medicine: The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug molecules, making them more effective .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for creating high-performance materials with specific characteristics .
Mechanism of Action
The mechanism of action of N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of proteases or modulation of neurotransmitter receptors .
Comparison with Similar Compounds
- N-(2,2,2-Trifluoroethyl)isatin ketimine
- N-(tetrahydrofuran-3-ylmethyl)-N-(2,2,2-trifluoroethyl)amine
Comparison: N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine is unique due to its specific structure, which combines the properties of both the tetrahydrofuran ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds .
Biological Activity
N-(2,2,2-Trifluoroethyl)tetrahydrofuran-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of tetrahydrofuran derivatives with 2,2,2-trifluoroethylamine. The trifluoroethyl group is known for enhancing the metabolic stability and solubility of compounds, which can significantly affect their biological activity.
The introduction of the trifluoroethyl group into organic molecules often alters their interaction with biological targets. Research indicates that compounds containing this functional group can exhibit enhanced lipophilicity, leading to improved absorption and distribution in biological systems. The specific mechanisms through which this compound exerts its effects include:
- Receptor Interaction : Similar compounds have shown varying degrees of activity on dopamine receptors and other neurotransmitter systems, although this compound does not show selectivity for dopamine receptors based on preliminary studies .
- Kinase Inhibition : Research on related trifluoroethyl derivatives has demonstrated potential as inhibitors for serine-threonine kinases, which are critical in cancer treatment .
2. Case Studies and Research Findings
Several studies have explored the biological implications of trifluoroethyl-containing compounds:
- Relaxant Effects : In isolated rabbit arteries, related compounds demonstrated relaxant effects without receptor selectivity, suggesting a mechanism that may involve smooth muscle relaxation through non-specific pathways .
- Anticancer Activity : Compounds with similar structures have been investigated for their anticancer properties. For instance, a study highlighted a related compound's ability to inhibit cell proliferation and angiogenesis in tumor models .
Comparative Biological Activity Table
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Weak relaxant effect | Non-selective receptor interaction |
N-trifluoroethyldopamine | Induces weak stimulation of adenylate cyclase | Dopamine receptor interaction |
Trifluoroethyl isatin ketimines | Anticancer activity | Protease inhibition and metabolic stability |
Properties
Molecular Formula |
C6H10F3NO |
---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
N-(2,2,2-trifluoroethyl)oxolan-3-amine |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)4-10-5-1-2-11-3-5/h5,10H,1-4H2 |
InChI Key |
RZCLNZALKDCNLI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1NCC(F)(F)F |
Origin of Product |
United States |
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